molecular formula C12H10FNO B1309813 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde CAS No. 883541-16-0

1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1309813
M. Wt: 203.21 g/mol
InChI Key: NZOPVHUCSSOQEW-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde” is likely a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Fluorobenzyl bromide have been synthesized from 4-fluorotoluene through a chlorination reaction .


Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, and refractive index would depend on the specific structure of the compound .

Scientific Research Applications

  • Synthetic Methodology and Functional Group Transformations

    • Research on the synthesis of 3-fluoropyrroles has highlighted the preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines. This process involves electrophilic alpha,alpha-difluorination using Selectfluor and dehydrofluorination for aromatization, providing new pathways for synthesizing fluorinated pyrroles (Surmont et al., 2009; Surmont et al., 2009).
  • Ligand Synthesis and Coordination Chemistry

    • The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been used as a ligand to coordinate paramagnetic transition metal ions, leading to the synthesis of a Mn(III)25 barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).
  • Organic Synthesis and Chemical Transformation

    • The synthesis of 1-vinylpyrrole-benzimidazole ensembles has been achieved through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. This method has opened avenues for creating intensely fluorescent compounds, expanding the scope of pyrrole derivatives in various fields (Trofimov et al., 2009).
  • Supramolecular and Crystallography Studies

    • The crystal structures of pyrrole-2-carbaldehyde isonicotinoylhydrazone and its hydrate have been studied to understand intra- and intermolecular interactions. These studies shed light on the impact of substituents on the electronic distribution and hydrogen bonding patterns within the crystal lattice (Safoklov et al., 2002).
  • Anion Binding and Sensing

    • Calix[4]pyrrole derivatives have been synthesized and used as precursors for trapping azomethine ylides with dipolarophiles. The resulting cycloadducts exhibit high affinity constants for fluoride and acetate anions, displaying sharp color changes in their presence, indicating potential applications in anion sensing (Farinha et al., 2010).
  • Material Science and Fluorescence Studies

    • Synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures with unique optical properties, such as deep blue emission, has been reported. These compounds have shown potential for bioimaging applications due to their good cell permeability and negligible phototoxicity (Bae et al., 2020).

Future Directions

The future directions of research would depend on the specific properties and potential applications of the compound. Fluorinated compounds are of significant interest in various fields, including medicinal chemistry .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOPVHUCSSOQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde

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